6-Bromoisoquinolin-5-amine
Overview
Description
6-Bromoisoquinolin-5-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid substance that is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves a mixture of 4-bromobenzaldehyde and amino acetaldehyde dimethyl acetal in anhydrous toluene, which is refluxed under a Dean-Stark condenser for 12 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine .Chemical Reactions Analysis
This compound has a wide range of biological and pharmacological activities. It shows both electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Cytotoxic Action
- C4-Substituted Isoquinolines : Synthesis of C4-substituted isoquinolines, including modifications of 6-Bromoisoquinolin-5-amine, have been explored. These compounds, particularly two of them, showed notable cytotoxicity against human non-small cell lung cancer, indicating potential for further study in cancer therapeutics (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Synthesis of Fluorescent Compounds
- Indazolo[3,2-a]isoquinolin-6-amines : A study detailed the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines from 4-Substituted 1-bromoisoquinolin-3-amines. This process includes Suzuki coupling and microwave-assisted reactions, showcasing the versatility of these compounds in chemical synthesis (Balog, Riedl, & Hajos, 2013).
Amination and Regioselectivity
- Amination of 3‐Nitropyridines : Research on the amination of nitropyridines, including 5- and 8-Nitroisoquinoline, demonstrated the production of corresponding 6- and 7-amino compounds. This study is significant for understanding the regioselectivity in chemical reactions involving isoquinolines (Woźniak, Baranski, Nowak, & Poradowska, 1990).
Enantioselective Synthesis
- Peptide-Catalyzed Atroposelective Bromination : A study on the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones involved the peptide-catalyzed atroposelective bromination of these compounds. This highlights the potential of this compound in the synthesis of enantioselective compounds (Diener, Metrano, Kusano, & Miller, 2015).
Microwave-Assisted Amination
- Amination of Aryl Bromides : Research showed the rapid preparation of 1-aminonaphthalenes and aminoquinolines from aryl bromides, including this compound, using microwave conditions. This method showed improvements in yield and efficiency over standard conditions (Wang, Magnin, & Hamann, 2003).
Comprehensive Profiling and Quantitation
- Profiling Amine Group Containing Metabolites : A method was developed to derivatize primary and secondary amines, including amino acids and neurotransmitters, with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. This methodology allows for the comprehensive profiling and quantitation of amine-containing metabolites, demonstrating the application of this compound derivatives in biochemical analysis (Boughton et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
6-bromoisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVTCQPCFBQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626866 | |
Record name | 6-Bromoisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850198-02-6 | |
Record name | 6-Bromoisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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